7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFONSJRBFAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 3 Trifluoromethyl Quinolin 2 1h One and Structural Analogs
Retrosynthetic Analysis of the 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis identifies several key bond disconnections that suggest potential forward synthetic routes.
The primary disconnections for the target molecule are:
C-N bond disconnection: Breaking the amide bond within the heterocyclic ring suggests a precursor like a substituted cinnamic acid or its derivative, which can be cyclized.
C-C bond disconnection: A crucial disconnection of the C3-C4 bond points towards a Friedländer-type condensation between a substituted 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a trifluoromethylated active methylene (B1212753) group.
Functional Group Interconversion (FGI): The bromo and trifluoromethyl groups can be envisioned as being introduced at various stages of the synthesis. The C-Br bond can be formed via electrophilic bromination of a pre-formed quinolinone. The C-CF3 bond can be installed through trifluoromethylation of an appropriate precursor.
This analysis suggests that the synthesis can be approached by either constructing the quinolinone ring first and then adding the substituents, or by using precursors that already contain the bromo and trifluoromethyl moieties.
Direct Synthesis Approaches to Quinolin-2(1H)-ones
Direct synthesis involves the construction of the target molecule from starting materials in a forward sequence. The following sections detail established methods for each critical step.
The formation of the quinolin-2(1H)-one core is the cornerstone of the synthesis. Numerous methods exist, ranging from classic named reactions to modern catalytic systems.
Classic methods like the Skraup synthesis and Combes synthesis are foundational for quinoline (B57606) synthesis, though they may require harsh acidic conditions. iipseries.org More specific to quinolin-2(1H)-ones is the Knorr cyclization , which typically involves the reaction of β-ketoesters with anilines. A significant approach involves the intramolecular cyclization of substituted amides. For instance, the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid provides a facile route to substituted quinolin-2(1H)-ones. researchgate.net
Modern methods often employ transition metal catalysts to achieve higher yields and milder reaction conditions. Palladium-catalyzed reactions, in particular, are widely used for their efficiency and functional group tolerance. nih.gov
| Cyclization Method | Precursors | Reagents/Conditions | Typical Products |
| Knorr Cyclization | Anilines, β-ketoesters | H₂SO₄ or Polyphosphoric Acid | 4-Hydroxyquinolin-2(1H)-ones |
| Penta-2,4-dienamide Cyclization researchgate.net | Substituted Anilines, Methyl 3,3-dimethoxypropionate | 1. Base 2. Conc. H₂SO₄ | Halo-substituted quinolin-2(1H)-ones |
| Palladium-Catalyzed Annulation acs.org | N-substituted o-iodoanilines, Internal alkynes | Pd catalyst, CO (1 atm) | 3,4-Disubstituted quinolin-2(1H)-ones |
| Heck Coupling/Cyclization nih.gov | 2-Iodoaniline, α,β-unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones |
The introduction of a trifluoromethyl (CF₃) group is a critical step, as this moiety significantly influences the compound's properties. wikipedia.org Direct trifluoromethylation of a pre-formed quinolinone at the C3 position is challenging. Therefore, the CF₃ group is typically introduced by using a trifluoromethylated building block or through a radical-mediated reaction.
One effective strategy involves the use of trifluoromethyl-containing reagents that can react with suitable precursors. For example, α-CF₃-enamines can react with 2-nitrobenzaldehydes to produce intermediates that, upon reduction and cyclization, yield 2-CF₃-quinolines. rsc.org A photo-induced radical cyclization of benzene-tethered 1,7-enynes with a Togni reagent (a source of electrophilic CF₃⁺) and sodium iodide has been developed to synthesize trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. rsc.org This method proceeds through a trifluoromethyl radical-triggered addition and subsequent cyclization.
| Trifluoromethylation Method | Substrate Type | Key Reagent(s) | Product Type |
| Radical Cyclization rsc.org | Benzene-tethered 1,7-enynes | Togni Reagent, NaI, UV light | 3-(Trifluoroethyl)-4-(iodomethylene)-dihydroquinolin-2(1H)-ones |
| Enamine-Aldehyde Condensation rsc.org | α-CF₃-enamines, 2-Nitrobenzaldehydes | 1. Condensation 2. Fe/AcOH reduction | 2-CF₃-3-arylquinolines |
| Electrochemical Trifluoromethylation rsc.org | Acrylamides | IMDN-SO₂CF₃, Electrochemical cell | Trifluoromethylated oxindoles (analogous systems) |
Regioselective bromination is essential to install the bromine atom specifically at the C7 position. The position of electrophilic substitution on the quinolinone ring is directed by the existing substituents and the reaction conditions. The lactam ring (the nitrogen-containing part) is generally deactivating, meaning substitution occurs preferentially on the benzene (B151609) ring.
For a quinolin-2(1H)-one unsubstituted on the benzene portion, bromination often occurs at the C6 position. To achieve C7-bromination, the synthesis must start with a precursor that directs the bromine to this position, such as a 3-amino-4-bromotoluene derivative, or by leveraging the directing effects of other substituents. The bromination of fluorinated quinolin-2(1H)-ones has been studied, showing that the position of the fluorine atoms can direct the incoming bromine to various positions, including C5, C6, or C8. nsc.ru For specific C7 bromination, a common strategy is to start with an appropriately substituted aniline (B41778), for example, 4-bromoaniline, and build the quinolinone ring from it. However, this would lead to a 6-bromoquinolinone. To obtain the 7-bromo isomer, one would need to start with a precursor like 3-bromoaniline.
| Brominating Agent | Substrate Example | Conditions | Observed Regioselectivity |
| KBrO₃/HBr nsc.ru | 6-Fluoroquinolin-2(1H)-one | Aqueous solution | Initial bromination at C3, then C5 or C8 |
| N-Bromosuccinimide (NBS) nuph.edu.ua | 2-Methylquinolin-4(1H)-one | Acetic acid or Chloroform | Depends on C3 substituent; can occur at C3, C6, or the C2-methyl group |
| **Molecular Bromine (Br₂) ** researchgate.net | 8-Hydroxyquinoline | CCl₄ or CH₃CN/CH₂Cl₂ | 5,7-dibromo or 7-bromo derivatives |
To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) are highly valuable. rsc.org These protocols combine multiple synthetic steps into a single reaction vessel, avoiding the need for intermediate isolation and purification.
A divergent synthesis of multisubstituted quinolin-2(1H)-ones has been developed using a four-component Ugi reaction followed by a DBU-mediated intramolecular Knoevenagel condensation and hydrolysis. rsc.orgrsc.org This approach allows for the rapid assembly of complex quinolinone structures from simple starting materials. Another efficient one-pot strategy involves a tandem oxa-Michael–aldol (B89426) sequence starting from cinnamide derivatives in the presence of a base like NaOH. researchgate.net
| One-Pot/MCR Method | Components | Key Steps | Product |
| Ugi/Knoevenagel rsc.orgrsc.org | 2-Acylanilines, Aldehydes, Sulfonium bromides, Isocyanides | 1. Ugi four-component reaction 2. Intramolecular condensation/hydrolysis | Polysubstituted quinolin-2(1H)-ones |
| Tandem Oxa-Michael–Aldol researchgate.net | Cinnamide derivatives | Sequential oxy-Michael addition and intramolecular aldol reaction | Quinolin-2(1H)-one derivatives |
| Iodine-Mediated Desulfurative Cyclization rsc.org | 1,3-Ynones, o-Aminothiophenols | 1. Michael addition–cyclization 2. I₂-promoted desulfurization | Substituted quinolines |
Catalytic methods, particularly those using palladium, have become indispensable in modern organic synthesis due to their mild conditions and high selectivity. nih.govrsc.org Palladium-catalyzed reactions offer powerful tools for constructing the quinolinone scaffold. mdpi.com
One prominent method is the palladium-catalyzed carbonylative annulation of internal alkynes with N-substituted o-iodoanilines, which proceeds under an atmosphere of carbon monoxide to form 3,4-disubstituted 2-quinolones. acs.org Another approach is the palladium-catalyzed oxidative annulation between acrylamides and arynes (generated in situ from benzyne (B1209423) precursors), which provides a one-step synthesis of a wide variety of quinolinones through a "N–H activation/Heck reaction" pathway. acs.org
| Catalytic Method | Substrates | Catalyst System | Key Transformation |
| Carbonylative Annulation acs.org | N-substituted o-iodoanilines, Internal alkynes | Pd(OAc)₂, PPh₃, K₂CO₃, CO | Annulation with incorporation of CO to form the lactam |
| Oxidative Annulation acs.org | Acrylamides, Benzyne precursors | Pd(OAc)₂, Ag₂CO₃ | N-H activation followed by Heck-type reaction with benzyne |
| Coupling-Cyclization nih.gov | 2-Iodoaniline, α,β-unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | Intermolecular Heck coupling followed by intramolecular cyclization |
| Cascade Radical Cyclization rsc.org | 1,7-Enynes, Hydroxylamine | Palladium catalyst | Cascade radical cyclization and C-H amination |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound is contingent upon the successful preparation of its key precursors. The assembly of the quinolinone core typically involves the condensation of a substituted aniline with a β-ketoester. For the target compound, this translates to the synthesis of a bromine-substituted aromatic amine and a trifluoromethyl-containing β-ketoester. This section details the established synthetic methodologies for these crucial intermediates.
Synthesis of the Substituted Aniline Moiety: 2-Amino-4-bromobenzoic Acid
2-Amino-4-bromobenzoic acid, also known as 4-bromoanthranilic acid, serves as a fundamental building block, providing the bromine-substituted benzene ring that will form part of the quinolinone structure. medchemexpress.com It is recognized as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. medchemexpress.com
One of the primary methods for synthesizing N-aryl anthranilic acids involves the copper-catalyzed amination of bromobenzoic acids. nih.gov This approach, a variation of the Ullmann condensation, allows for the formation of a carbon-nitrogen bond. The reaction typically involves coupling a bromobenzoic acid with an amine source in the presence of a copper catalyst and a base. For instance, the synthesis of N-phenylanthranilic acid has been achieved by reacting 2-bromobenzoic acid with aniline using a combination of copper powder and copper(I) oxide as catalysts, with potassium carbonate as the base in 2-ethoxyethanol (B86334) at elevated temperatures. nih.gov While this illustrates the formation of an N-aryl derivative, the core principle can be adapted for the preparation of the primary amine itself or its protected forms.
| Reactants | Catalyst System | Base | Solvent | Temperature | Product | Reference |
| 2-Bromobenzoic acid, Aniline derivative | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | N-Aryl anthranilic acid | nih.gov |
This table represents a general procedure for the amination of 2-bromobenzoic acid derivatives.
Another route to substituted aminobenzoic acids involves the functionalization of aminobenzoic acid itself. Various derivatives can be synthesized by treating 2-, 3-, or 4-aminobenzoic acid with different electrophilic halides, such as benzoyl chloride or bromobenzenesulfonyl chloride, in a suitable solvent like pyridine. researchgate.net While this method describes N-functionalization rather than the synthesis of the core 2-amino-4-bromobenzoic acid, it highlights the reactivity of aminobenzoic acids as versatile intermediates.
Synthesis of the Trifluoromethyl β-Ketoester: Ethyl 4,4,4-trifluoro-3-oxobutanoate
The second key precursor is Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate), which provides the trifluoromethyl group and the remaining atoms for the heterocyclic ring of the quinolinone. nih.gov This intermediate is crucial for introducing the CF₃ moiety, which can significantly alter the biological and chemical properties of the final molecule. acs.org
The most common and industrially relevant method for synthesizing ethyl 4,4,4-trifluoro-3-oxobutanoate is the Claisen condensation reaction. google.com This reaction involves the base-catalyzed condensation of two esters. Specifically, ethyl trifluoroacetate (B77799) reacts with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide, to form the desired β-ketoester. google.com
The general procedure involves adding ethyl trifluoroacetate slowly to a cooled solution of sodium ethoxide, an organic solvent (like dehydrated alcohol or ethyl acetate), and ethyl acetate. google.com After the reaction is complete, an acidic workup followed by purification, typically vacuum distillation, yields the final product. Research has demonstrated that this method can achieve high yields and purity. google.com The chemoselectivity in the subsequent reactions of this β-ketoester with anilines is critical and can be controlled by adjusting reaction conditions to produce either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Conditions | Product | Yield | Reference |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide (ethanolic solution) | Tetrahydrofuran (THF) | Cool to 5-10 °C, then drip ethyl trifluoroacetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 83.4% | google.com |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide (ethanolic solution) | Methyl tertiary butyl ether | Cool to 5-10 °C, then drip ethyl trifluoroacetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 82.2% | google.com |
This table summarizes the key parameters for the Claisen condensation synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate.
Chemical Reactivity and Transformations of 7 Bromo 3 Trifluoromethyl Quinolin 2 1h One
Reactivity of the Bromine Substituent
The bromine atom attached to the C-7 position of the quinolinone ring is a key handle for synthetic diversification. Its reactivity is characteristic of an aryl halide, allowing for several important classes of reactions.
The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. nih.gov A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be employed in SNAr reactions. chemistrysteps.com The reactivity of aryl halides in SNAr reactions often follows the order F > Cl ≈ Br > I, which differs from the trend observed in SN1 and SN2 reactions. rsc.org
The bromine atom at the C-7 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com It is a widely used method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This reaction has been successfully applied to various bromo-substituted heterocyclic systems, such as indazoles and quinazolinones, to introduce new aryl and heteroaryl substituents. researchgate.netmdpi.comnih.gov Optimized conditions often involve catalysts like PdCl2(PPh3)2 or advanced catalyst systems like XPhosPdG2/XPhos, with bases such as K2CO3 in solvent mixtures like aqueous ethanol (B145695) or DMF. nih.govnih.gov
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Yield | Ref |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 4-Chlorophenylboronic acid | Pd(OAc)2 | Na2CO3 | Acetone/Water | 82% | mdpi.com |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 4-Fluorophenylboronic acid | Pd(OAc)2 | Na2CO3 | Acetone/Water | 85% | mdpi.com |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | EtOH/Water | 95% | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Pyridinylboronic acid | XPhosPdG2/XPhos | K2CO3 | EtOH/Water | 91% | nih.gov |
This table presents examples of Suzuki-Miyaura reactions on analogous bromo-substituted heterocyclic cores to illustrate typical reaction conditions and outcomes.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The process is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. wikipedia.org Its utility extends to the synthesis of complex natural products and pharmaceuticals. libretexts.org This methodology could be applied to the C-7 position of 7-bromo-3-(trifluoromethyl)quinolin-2(1H)-one to introduce alkyne functionalities.
Halogen-metal exchange is a fundamental reaction that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium reagent. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgtcnj.edu
The reaction rate follows the trend I > Br > Cl. wikipedia.org For substrates containing acidic protons, such as the N-H group in the quinolinone ring, direct treatment with alkyllithium reagents can be problematic due to competitive deprotonation. nih.gov To overcome this, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, can be used to achieve selective halogen-metal exchange even in the presence of acidic protons. nih.govnih.gov The resulting C-7 organometallic intermediate is a powerful nucleophile that can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to install new functional groups.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a unique substituent that significantly influences the properties and reactivity of the molecule.
The trifluoromethyl group is renowned for its high chemical and metabolic stability, which is attributed to the strength of the carbon-fluorine bond. nih.govnbinno.com This robustness makes the -CF3 group resistant to degradation under many reaction conditions and by metabolic enzymes like cytochrome P450. nbinno.com
Electronically, the -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nbinno.combeilstein-archives.org This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. chemistrysteps.com The incorporation of a -CF3 group can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.govnbinno.com Its presence also confers increased stability against oxidative metabolism. nih.gov
While the trifluoromethyl group is generally considered to be chemically inert due to the strong C-F bonds, recent advances in synthetic chemistry have provided methods for its functionalization. researchgate.net These transformations often involve the challenging activation of a C-F bond. researchgate.net One emerging strategy is the use of iron(III) halides to catalyze halogen-exchange reactions, converting an Ar-CF3 group into synthetically versatile Ar-CF2X or Ar-CX3 (where X = Cl, Br, I) species. chemrxiv.org Such transformations open up the possibility for late-stage diversification of trifluoromethylated compounds, although these methods are not yet routine and represent an active area of research.
Transformations of the Quinolin-2(1H)-one Moiety
The quinolin-2(1H)-one moiety is susceptible to a range of chemical transformations, including substitution reactions on the ring, as well as reduction and oxidation processes. The specific nature of these transformations in this compound is modulated by the electronic effects of the bromo and trifluoromethyl substituents.
Electrophilic Aromatic Substitution:
The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the reactivity is further diminished by the presence of two strong electron-withdrawing groups: the trifluoromethyl group at C3 and the lactam carbonyl group at C2. These groups deactivate the entire aromatic system, making electrophilic attack challenging.
Should an electrophilic substitution occur, it would be predicted to take place on the carbocyclic (benzene) ring rather than the more electron-deficient pyridinone ring. The directing effects of the existing substituents would then determine the position of substitution. The bromine at C7 is a deactivating ortho-, para-director, while the amide nitrogen (part of the lactam) is an activating ortho-, para-director. However, the powerful deactivating effect of the trifluoromethyl group is likely to render the molecule largely unreactive towards common electrophilic substitution reactions under standard conditions. Forcing conditions may lead to a mixture of products or decomposition.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally favored by the presence of electron-withdrawing groups, which can stabilize the intermediate Meisenheimer complex. The trifluoromethyl group at the C3 position significantly enhances the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack.
While the bromine at C7 is on the carbocyclic ring and not directly activated by the trifluoromethyl group for a classical SNAr reaction, palladium-catalyzed cross-coupling reactions provide a powerful avenue for nucleophilic substitution at this position. Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allow for the introduction of a wide variety of carbon and nitrogen nucleophiles, respectively. These reactions are invaluable for the functionalization of aryl halides and have been successfully applied to bromo-substituted quinolines.
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | 7-Aryl-3-(trifluoromethyl)quinolin-2(1H)-one |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOt-Bu), solvent (e.g., toluene) | 7-Amino-3-(trifluoromethyl)quinolin-2(1H)-one |
Table 1: Predicted Nucleophilic Substitution Reactions at the C7 Position.
Reduction:
The quinolin-2(1H)-one scaffold contains a conjugated system that can undergo reduction. A common transformation is the selective reduction of the C3-C4 double bond to yield the corresponding 3,4-dihydroquinolin-2(1H)-one. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents like samarium(II) iodide (SmI₂). The presence of the electron-withdrawing trifluoromethyl group at C3 may influence the reaction conditions required for this reduction.
| Reaction Type | Reagents and Conditions | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol or ethyl acetate) | 7-Bromo-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one |
| Samarium(II) Iodide Reduction | SmI₂, THF, proton source (e.g., methanol) | 7-Bromo-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one |
Table 2: Predicted Reduction Reactions of the Quinolin-2(1H)-one Moiety.
Oxidation:
The quinolin-2(1H)-one ring is generally stable towards oxidation under mild conditions due to its aromatic character. However, under forcing oxidative conditions, degradation of the molecule is likely to occur. Specific and controlled oxidation of the quinolin-2(1H)-one moiety in this compound has not been extensively reported and would likely require specialized reagents to achieve selective transformations without affecting the bromo and trifluoromethyl substituents.
The conjugated π-system of the quinolin-2(1H)-one ring can potentially participate in cycloaddition reactions. The C3-C4 double bond, being part of an α,β-unsaturated amide system and further activated by the trifluoromethyl group, could act as a dienophile in Diels-Alder reactions. In such a scenario, this compound would react with a suitable diene to form a polycyclic adduct.
The electron-deficient nature of the C3-C4 double bond suggests that it would react most readily with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. The stereochemistry of the resulting cycloadduct would be influenced by the steric hindrance of the substituents on both the diene and the dienophile.
| Reaction Type | Reactant | Expected Product |
| Diels-Alder Reaction | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Polycyclic adduct |
Table 3: Predicted Cycloaddition Reaction.
Theoretical and Computational Studies of 7 Bromo 3 Trifluoromethyl Quinolin 2 1h One
Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict key structural parameters with high accuracy.
A typical approach involves geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govscience.gov This process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one, the quinolinone core is expected to be largely planar. The bromine atom and trifluoromethyl group introduce significant electronic and steric effects, influencing the final geometry. The N-H bond of the lactam ring and the C=O bond are critical features defining the molecule's hydrogen bonding capabilities.
Illustrative Optimized Geometric Parameters This table contains hypothetical data representative of a DFT/B3LYP/6-311++G(d,p) calculation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2=O | 1.23 | C3-C2-N1 | 118.5 |
| N1-C2 | 1.38 | C2-N1-H1 | 120.0 |
| C3-C4 | 1.45 | C4-C3-C(CF3) | 122.0 |
| C7-Br | 1.90 | C6-C7-Br | 119.8 |
Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govresearchgate.net Calculations are typically performed on the DFT-optimized geometry. The resulting isotropic shielding values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to predict the chemical shifts. These predictions are crucial for assigning peaks in experimental spectra and can help distinguish between isomers. researchgate.netnrel.gov
IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which correlate to peaks in an experimental IR spectrum. researchgate.netnih.gov Key predicted vibrations for this molecule would include the N-H stretch (around 3400 cm⁻¹), the C=O stretch (around 1670 cm⁻¹), C-F stretches from the CF₃ group (1100-1350 cm⁻¹), and the C-Br stretch (500-600 cm⁻¹).
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.comresearchgate.net The calculation provides the wavelengths of maximum absorption (λ_max), oscillator strengths (related to peak intensity), and the nature of the electronic transitions involved, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. rsc.org For this quinolinone derivative, π → π* transitions within the aromatic system are expected to dominate the UV-Vis spectrum.
Illustrative Predicted Spectroscopic Data This table contains hypothetical data representative of computational predictions.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 (C=O) Chemical Shift (δ) | ~165 ppm |
| ¹H NMR | N1-H Chemical Shift (δ) | ~12 ppm |
| IR | C=O Stretching Frequency | ~1675 cm⁻¹ |
| IR | N-H Stretching Frequency | ~3410 cm⁻¹ |
Reactivity Prediction and Mechanistic Insights through Computational Modeling
DFT calculations provide valuable information about a molecule's reactivity through the analysis of its frontier molecular orbitals (FMOs)—the HOMO and LUMO. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govaimspress.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of resistance to charge transfer.
Electronegativity (χ): The power of an atom to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. biointerfaceresearch.combhu.ac.in The MEP map shows electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for chemical reactions. For this compound, the oxygen of the carbonyl group would be a site of negative potential, while the N-H proton would be a region of positive potential. researchgate.net
Illustrative Reactivity Descriptors This table contains hypothetical data derived from HOMO/LUMO energies.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -6.50 |
| LUMO Energy | E_LUMO | -1.75 |
| Energy Gap | ΔE | 4.75 |
| Chemical Hardness | η | 2.375 |
Conformational Analysis and Energy Landscapes
While the quinolinone ring system is rigid, rotation around single bonds, particularly involving the trifluoromethyl group, can lead to different conformers. A conformational analysis, or potential energy surface (PES) scan, can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable conformer (global minimum) and other low-energy conformers (local minima), as well as the energy barriers to rotation. dntb.gov.ua For the trifluoromethyl group, a staggered conformation relative to the quinolinone ring is generally expected to be the most stable due to minimized steric hindrance.
Molecular Dynamics Simulations for Solvent Interactions and Stability
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their behavior in different environments. An MD simulation of this compound in a solvent like water or DMSO would reveal how solvent molecules arrange around the solute and how these interactions affect its stability and conformation.
Key analyses from MD simulations include:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, highlighting key interactions like hydrogen bonds between the solvent and the N-H or C=O groups of the quinolinone.
These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often a condensed phase rather than a vacuum.
Structure Activity Relationship Sar Studies for 7 Bromo 3 Trifluoromethyl Quinolin 2 1h One Derivatives
Impact of Bromine Substitution on Molecular Interactions
The substitution of a bromine atom at the 7-position of the quinolinone ring introduces several key physicochemical properties that can significantly influence the molecule's interactions. One of the primary effects is an increase in lipophilicity, or hydrophobicity. This enhanced lipophilicity can improve the compound's ability to permeate biological membranes, potentially leading to better bioavailability.
Role of the Trifluoromethyl Group in Modulating Biological Activity
The trifluoromethyl (-CF3) group at the 3-position is a key modulator of the biological activity of the quinolinone scaffold. The -CF3 group is strongly electron-withdrawing and highly lipophilic, properties that significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of a trifluoromethyl group can substantially increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.
The high electronegativity of the fluorine atoms in the -CF3 group can alter the electronic distribution of the entire quinolinone ring system, which can, in turn, affect interactions with biological targets. This group can enhance binding affinity to target proteins and enzymes. Its lipophilicity aids in the molecule's ability to cross cell membranes, which is a critical factor for reaching intracellular targets. In the context of drug design, the trifluoromethyl group is often used to improve a compound's oral bioavailability and in vivo stability. Studies on various compounds have shown that the inclusion of a trifluoromethyl group can lead to more potent and selective drugs.
Influence of the Quinolin-2(1H)-one Core Structure on Biological Recognition
The quinolin-2(1H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and natural products. This core structure is a bicyclic aromatic lactam, and its rigid framework provides a defined orientation for its substituents to interact with biological targets.
Positional Isomerism and Substituent Effects on Activity Profiles
The specific placement of substituents on the quinolin-2(1H)-one core is critical in determining the biological activity profile of the resulting derivatives. The relative positions of the bromine and trifluoromethyl groups, as well as any other modifications, can lead to significant differences in efficacy and selectivity.
For example, studies on various substituted quinolines have demonstrated that moving a substituent from one position to another can drastically alter the compound's interaction with its target. In a study of brominated 8-hydroxyquinolines, different bromination patterns (e.g., 5,7-dibromo vs. 7-bromo) resulted in varied antiproliferative activities against several cancer cell lines. This highlights that the electronic and steric effects of a substituent are highly dependent on its location on the quinoline (B57606) ring.
| Compound | Substituent at C3 | Substituent at C6 | Substituent at C7 | Expected Impact on Activity Profile |
| A | -CF3 | -H | -Br | The combination of a strong electron-withdrawing group at C3 and a halogen at C7 can lead to potent, specific interactions. The C7-bromo group may enhance lipophilicity and membrane permeability. |
| B | -H | -Br | -CF3 | Shifting the bromine to C6 and the trifluoromethyl group to C7 would alter the molecule's electronic distribution and shape, likely leading to a different target affinity and selectivity profile compared to Compound A. |
| C | -Br | -CF3 | -H | Placing the bulky and electronegative groups at C3 and C6 would create a distinct steric and electronic environment, potentially favoring interaction with different biological targets or altering the binding mode. |
| D | -CF3 | -Br | -H | The absence of a substituent at the C7 position but the presence of bromine at C6 would modify the molecule's interaction in the binding pocket, potentially reducing or changing the nature of the activity. |
This demonstrates that the specific arrangement of functional groups is a critical factor in the rational design of new therapeutic agents based on the 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one scaffold.
Mechanistic Investigations of Biological Interactions in Vitro
Enzyme Inhibition Profiles and Molecular Docking Studies (e.g., Topoisomerase Inhibition)
Currently, there is a lack of published studies detailing the enzyme inhibition profile of 7-bromo-3-(trifluoromethyl)quinolin-2(1H)-one. While various quinoline (B57606) derivatives have been investigated as inhibitors of enzymes like topoisomerase, no specific data exists for this particular compound. researchgate.net Topoisomerases are crucial enzymes involved in DNA replication and repair, making them significant targets in cancer therapy. Future research involving in vitro enzyme assays would be necessary to determine if this compound exhibits inhibitory activity against topoisomerases or other clinically relevant enzymes.
Furthermore, molecular docking studies, which are computational methods used to predict the binding affinity and interaction of a small molecule with a target protein, have not been reported for this compound in the context of topoisomerase or other enzymes. Such studies would provide valuable theoretical insights into its potential binding modes and guide further experimental validation.
Exploration of Cellular Pathway Modulation (e.g., Apoptosis Induction in Cell-Based Assays)
The ability of this compound to modulate cellular pathways, such as inducing apoptosis (programmed cell death), remains uninvestigated. Numerous quinoline derivatives have demonstrated pro-apoptotic effects in cancer cell lines, a desirable characteristic for potential anticancer agents. nih.gov Cell-based assays, including Annexin V/PI staining and caspase activity assays, would be required to ascertain whether this compound can trigger apoptosis and to elucidate the specific pathways involved (e.g., intrinsic or extrinsic pathways).
Interactions with Biological Macromolecules (e.g., DNA Binding Studies)
There is no available research on the direct interaction of this compound with biological macromolecules like DNA. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study the binding of small molecules to DNA. These studies could reveal whether the compound intercalates into the DNA helix, binds to its grooves, or causes conformational changes, which could be a mechanism for its potential biological activity.
Mechanistic Characterization of Antiproliferative Effects
While the broader class of quinoline and quinolinone derivatives has been extensively studied for antiproliferative activities against various cancer cell lines, specific data for this compound is not present in the current scientific literature. researchgate.net To characterize any potential antiproliferative effects, in vitro studies using a panel of cancer cell lines would be the first step. Subsequent mechanistic studies could involve cell cycle analysis to determine if the compound causes arrest at specific phases of the cell cycle and Western blot analysis to investigate its effects on key proteins involved in cell proliferation and survival.
Advanced Applications and Functionalization Strategies of 7 Bromo 3 Trifluoromethyl Quinolin 2 1h One
Role as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net Quinoline (B57606) and its derivatives are widely recognized as privileged scaffolds due to their presence in numerous biologically active compounds and approved drugs. nih.gov The 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one structure embodies this concept, with each of its components contributing to its potential as a valuable core for developing new therapeutic agents.
The quinolin-2(1H)-one nucleus itself is a bioisostere of coumarin (B35378) and is found in compounds with diverse pharmacological activities, including anticancer, antileishmanial, and antimicrobial properties. nih.govnih.gov The introduction of specific substituents at the 3- and 7-positions further refines its biological profile.
The Trifluoromethyl Group (CF3): The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties. nih.gov The CF3 group is highly electronegative and lipophilic, which can improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov It can also increase binding affinity to target proteins through favorable electrostatic and hydrophobic interactions and enhance membrane permeability, thereby improving bioavailability. nih.govnih.gov
The Bromo Group: The bromine atom at the 7-position serves two primary roles. Firstly, its size and lipophilicity can influence the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity. Brominated quinoline derivatives have been investigated as novel anticancer agents. researchgate.net Secondly, the bromine atom provides a reactive handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The combination of these features makes this compound a promising starting point for the design and synthesis of new molecules targeting a wide array of diseases. nih.gov
Table 1: Contribution of Structural Moieties to Medicinal Chemistry Potential
| Structural Feature | Role in Medicinal Chemistry | Potential Advantages |
|---|---|---|
| Quinolin-2(1H)-one Core | Privileged Scaffold | Binds to diverse biological targets; established biological activity. nih.gov |
| 3-(Trifluoromethyl) Group | Bio-enhancer | Increases metabolic stability, lipophilicity, and binding affinity. nih.gov |
| 7-Bromo Group | Modulator & Synthetic Handle | Influences target binding; allows for further chemical diversification. researchgate.net |
Utility as Chemical Building Blocks for Complex Molecular Architectures
In synthetic organic chemistry, a "building block" is a versatile molecule that can be used to construct more complex structures efficiently. fluorochem.co.uk this compound is an excellent example of such a building block, offering multiple sites for chemical functionalization. Its utility stems from the ability to selectively modify different parts of the molecule to assemble sophisticated molecular architectures. sciencedaily.com
The primary site for elaboration is the carbon-bromine bond at the 7-position. This aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward introduction of a wide range of substituents, transforming the quinolinone core into more complex systems.
Examples of such transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products, a common motif in pharmaceuticals.
Sonogashira Coupling: Reaction with terminal alkynes to create conjugated enyne systems, which are valuable in materials science and medicinal chemistry. researchgate.net
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
Beyond the bromo group, the N-H of the quinolinone ring can be alkylated or arylated to introduce further diversity. The trifluoromethyl group, while generally stable, can also influence the reactivity of the adjacent positions on the quinoline ring. This multi-faceted reactivity allows chemists to use this compound as a platform to systematically build and optimize molecules for specific applications, from drug candidates to functional materials. acs.org
Table 2: Key Functionalization Reactions
| Reaction Type | Reagent | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)2 | C-C | 7-Aryl/Alkyl-3-(trifluoromethyl)quinolin-2(1H)-one |
| Buchwald-Hartwig Amination | R2NH | C-N | 7-(Dialkyl/Aryl)amino-3-(trifluoromethyl)quinolin-2(1H)-one |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | 7-Alkynyl-3-(trifluoromethyl)quinolin-2(1H)-one |
| N-Alkylation | R-X | N-C | 1-Alkyl-7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one |
Exploration in Materials Science for Functional Properties (e.g., Optoelectronic Materials)
Quinoline derivatives are known for their interesting photophysical properties, including strong fluorescence, which makes them attractive candidates for applications in materials science, particularly as organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The electronic properties of the quinoline scaffold can be finely tuned by introducing electron-donating and electron-withdrawing groups. nih.gov
The this compound scaffold is particularly promising in this context. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance intramolecular charge-transfer (ICT) characteristics within the molecule. nih.gov This ICT character often leads to desirable photophysical properties, such as large Stokes shifts and emission wavelengths that are sensitive to the polarity of the environment. nih.govbeilstein-archives.org
While the bromine atom can sometimes quench fluorescence, it also serves as a key synthetic anchor to build more complex, conjugated systems. For instance, replacing the bromine via cross-coupling reactions with electron-donating aromatic groups can create "push-pull" systems. These donor-acceptor molecules often exhibit strong fluorescence and have potential applications as emitters in OLEDs or as components in organic solar cells. Research into related trifluoromethylated quinolines has demonstrated their potential to produce derivatives with good fluorescence quantum yields. nih.gov
Table 3: Potential Photophysical Properties and Applications
| Property | Influence of Substituents | Potential Application |
|---|---|---|
| Fluorescence | Quinoline core is a fluorophore; CF3 group can enhance ICT. nih.gov | Emitter layer in OLEDs, organic dyes. |
| Large Stokes Shift | Often associated with ICT character. nih.gov | Reduces self-absorption in fluorescent materials. |
| Tunable Emission | Functionalization at the 7-position allows modification of electronic structure. | Color tuning in light-emitting devices. |
Development of Fluorescent Probes and Chemical Sensors
The design of fluorescent probes and chemical sensors is a rapidly growing field, with applications ranging from environmental monitoring to biomedical imaging. researchgate.net A typical small-molecule fluorescent probe consists of a fluorophore (the signaling unit) and a receptor (the analyte-binding unit). The quinolin-2(1H)-one core is an excellent fluorophore scaffold due to its high quantum yield and photostability. nih.govnih.gov
This compound can serve as a key intermediate in the synthesis of novel fluorescent sensors. The design strategy often involves using the 7-bromo position as a site for introducing a specific receptor designed to bind to a target analyte, such as a metal ion, anion, or biologically relevant molecule. lumiprobe.com
The sensing mechanism could operate in several ways:
"Turn-on" Sensing: The initial bromo-substituted compound might have its fluorescence quenched. Replacing the bromine with a receptor that, upon binding an analyte, disrupts the quenching mechanism would lead to a significant increase in fluorescence intensity.
Ratiometric Sensing: The receptor, once attached, could alter the electronic properties of the fluorophore. Analyte binding could then cause a shift in the emission wavelength, allowing for a more reliable ratiometric measurement that is independent of probe concentration.
Photoinduced Electron Transfer (PET) Sensing: A receptor unit with a lone pair of electrons (e.g., an amine) can be attached at the 7-position. In the free state, PET from the receptor to the excited fluorophore quenches the fluorescence. Upon binding a cation, the lone pair is engaged, PET is inhibited, and fluorescence is restored.
The trifluoromethyl group can further contribute by shifting the emission wavelengths to a more desirable range and improving the probe's photostability and selectivity. nih.gov The inherent properties of the this compound core make it a highly adaptable platform for the rational design of next-generation chemical sensors.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods for quinoline (B57606) derivatives, such as the Conrad-Limpach, Skraup, or Friedländer syntheses, often involve harsh conditions, hazardous reagents, and lengthy reaction times, which pose environmental and economic challenges. nih.goviipseries.org Future research must prioritize the development of green and sustainable synthetic protocols. acs.org Key areas of focus include one-pot, multicomponent reactions that minimize waste by combining several steps into a single operation. tandfonline.com
The adoption of greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG-400) and the use of reusable catalysts such as Amberlyst-15 are promising avenues. researchgate.nettandfonline.com Furthermore, energy-efficient techniques like microwave and ultrasound-assisted synthesis could significantly reduce reaction times and improve yields. nih.govtandfonline.com The goal is to create scalable, cost-effective, and environmentally benign pathways to access not only the parent compound but also its future analogs.
| Parameter | Traditional Approach (e.g., Modified Friedländer) | Future Sustainable Approach (e.g., One-Pot MCR) |
|---|---|---|
| Starting Materials | 2-amino-4-bromobenzaldehyde, Ethyl trifluoroacetoacetate | 4-bromoaniline, Trifluoromethyl-β-ketoester, Aldehyde |
| Catalyst | Strong acid/base (e.g., H₂SO₄, KOH) | Reusable solid acid catalyst (e.g., Amberlyst-15) or biocatalyst |
| Solvent | High-boiling organic solvents (e.g., Toluene, DMF) | Green solvents (e.g., Water, Ethanol, PEG-400) |
| Energy Source | Conventional heating (high temperature, long duration) | Microwave or ultrasonic irradiation (reduced time) |
| Waste Generation | Significant solvent and stoichiometric reagent waste | Minimized waste, recyclable catalyst and solvent |
| Atom Economy | Moderate | High |
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules. cuny.edu For this compound, quantum mechanics-based methods like Density Functional Theory (DFT) can provide profound insights. nih.govnih.gov These calculations can elucidate the molecule's three-dimensional structure, electron distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. semanticscholar.orgresearchgate.net
Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, explaining the influence of the bromo and trifluoromethyl substituents on the quinolinone core. semanticscholar.org Furthermore, molecular dynamics simulations can model the compound's interaction with biological targets or its behavior in different solvent environments. nih.gov Such in silico studies can guide synthetic efforts by predicting reaction pathways, identifying the most stable isomers, and explaining observed regio- and stereoselectivities in reactions, ultimately accelerating the discovery process. cuny.edunih.gov
| Computational Method | Target Parameter/Insight | Potential Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electrostatic potential | Predicting sites of electrophilic/nucleophilic attack; understanding electronic effects of Br and CF₃ groups. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, conjugative interactions, bond strengths | Quantifying the stability conferred by intramolecular interactions and electron delocalization. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra | Designing fluorescent probes; understanding photochemical reactivity. nih.gov |
| Molecular Docking | Binding affinity and mode with biological macromolecules | Predicting potential protein targets and guiding rational drug design. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonds) | Understanding crystal packing forces and specific interactions with solvents or receptors. |
Exploration of Undiscovered Chemical Reactivity and Transformations
The unique electronic profile of this compound suggests a rich and largely unexplored reactive landscape. The trifluoromethyl group is generally stable, but it strongly influences the reactivity of the heterocyclic core. reddit.com Future research should focus on novel chemical transformations beyond simple modifications.
Promising areas include photochemical reactions, such as dearomative cycloadditions, which could transform the flat, 2D quinolinone framework into complex 3D structures. nih.govsciencedaily.com Radical-promoted annulation reactions, using the alkene-like double bond of the quinolinone ring, could be employed to build fused polycyclic systems. acs.org Moreover, the bromine atom at the C7 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. Investigating selective C-H activation at other positions on the quinolinone ring could also unlock novel pathways for functionalization.
| Reaction Type | Reactive Site(s) | Potential Product Scaffold | Rationale/Significance |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | C3-C4 double bond | Cyclobutane-fused quinolinones | Access to novel, strained 3D architectures. nih.gov |
| Palladium-Catalyzed C-H Arylation | C5 or C6 positions | Di-aryl substituted quinolinones | Direct functionalization without pre-installed handles. |
| Radical Cascade Cyclization | N1-position and C8-position | Bridged polycyclic quinolinone systems | Rapid construction of molecular complexity from simple precursors. acs.org |
| Dearomative Borylation/Silylation | Benzene (B151609) ring | Partially saturated, functionalized quinolinones | Breaks aromaticity to create valuable 3D building blocks. sciencedaily.com |
| Electrochemical Synthesis | Quinolinone core | Dimerized or uniquely functionalized analogs | Green method for accessing novel chemical space. |
Design and Synthesis of Chemically Diverse Analogs for SAR Expansion
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound for a specific application, particularly in drug discovery. nih.gov For this compound, a systematic expansion of chemically diverse analogs is a critical next step. The existing substituents provide clear vectors for modification.
Key modifications could include:
N1-Position: Introducing various alkyl, aryl, or heterocyclic groups to probe interactions with specific binding pockets and modulate solubility.
C7-Position: Replacing the bromine atom via cross-coupling reactions to install different aryl, heteroaryl, or alkyl groups, which can significantly alter the compound's properties. youtube.com
C3-Position: Modifying the trifluoromethyl group to other fluorinated alkyl chains (e.g., -CF₂H, -C₂F₅) or non-fluorinated electron-withdrawing groups to fine-tune electronic effects and metabolic stability. researchgate.net
Benzene Ring: Adding further substituents (e.g., methoxy, chloro, nitro groups) at the C5, C6, or C8 positions to explore their impact on activity and selectivity. nih.gov
These efforts will generate a library of compounds for screening, enabling the development of a comprehensive SAR model that correlates specific structural features with desired functions. researchgate.netnih.gov
| Modification Site | Proposed Substituent | Rationale |
|---|---|---|
| N1-H | Cyclopropyl, Benzyl, Pyridinylmethyl | Explore steric and electronic effects on target binding; improve pharmacokinetic properties. nih.gov |
| C3-CF₃ | -CF₂H, -CN, -C(O)NH₂ | Modulate electron-withdrawing strength and hydrogen bonding capacity. |
| C7-Br | Phenyl, Thienyl, Morpholinyl (via coupling) | Introduce diverse functionalities to probe for new interactions and alter solubility. |
| C5, C6, C8 | -F, -Cl, -OCH₃, -NO₂ | Fine-tune lipophilicity and electronic properties of the aromatic system. researchgate.net |
Integration into Multidisciplinary Research Platforms
The unique structural and electronic features of this compound make it an attractive candidate for integration into various multidisciplinary research platforms beyond traditional medicinal chemistry.
Chemical Biology: The trifluoromethyl group and quinolinone core can give rise to interesting photophysical properties, such as fluorescence. nih.gov Analogs could be developed as fluorescent probes for bioimaging, potentially targeting specific organelles or biomolecules. nih.govnih.gov
Materials Science: The rigid, planar quinolinone scaffold is suitable for creating organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The bromo- and trifluoromethyl- groups can be used to tune the material's electronic band gap and solid-state packing.
Agrochemicals: The quinoline core is present in various pesticides and herbicides. Screening a library of analogs for agrochemical activity could lead to the discovery of new crop protection agents. researchgate.net
Pharmacology: Beyond discovery, integrating the compound into advanced pharmacological platforms is crucial. This includes developing targeted delivery systems, studying its interaction with drug transporters, and exploring its potential in combination therapies to overcome drug resistance. mdpi.comnih.gov
By exploring these diverse applications, the full potential of the this compound scaffold can be realized, translating fundamental chemical research into practical tools and technologies.
Q & A
Q. What are the common synthetic routes for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one?
- Methodological Answer : The synthesis typically involves bromination of quinolinone precursors followed by cyclization. For example, brominated intermediates can be generated via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. Cyclization is achieved using acid catalysts (e.g., polyphosphoric acid) or transition-metal-mediated cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) . Demethylation of methoxy precursors using BBr₃ in dichloromethane is a critical step to introduce hydroxyl groups, as demonstrated in analogous quinolinone syntheses . Purification often employs column chromatography and recrystallization, with reaction progress monitored via TLC and NMR .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for the trifluoromethyl group (~110–125 ppm in ¹³C NMR) and bromine-induced deshielding .
- X-ray Diffraction : Resolves bond lengths and angles, particularly the planarity of the quinolinone ring and dihedral angles influenced by the trifluoromethyl group. Crystallization in ethanol or hexane is common .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the lactam ring) .
Q. What functional groups dictate the reactivity of this compound?
- Methodological Answer : Key groups include:
- Bromine at C7 : Enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for derivatization .
- Trifluoromethyl at C3 : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
- Lactam (2(1H)-one) : Participates in hydrogen bonding, influencing solubility and biological interactions .
Reactivity studies should consider solvent polarity (e.g., DMF for polar reactions) and temperature control to avoid decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (e.g., 0°C to rt) reduce side reactions, as seen in the unexpected formation of 7-amino-4-hydroxy derivatives at reduced temperatures .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling minimizes homocoupling byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane/water mixtures) improve coupling efficiency, while non-polar solvents (e.g., hexane) aid in crystallization .
- In situ Monitoring : Use HPLC-MS to detect intermediates and adjust reaction time dynamically .
Q. What computational strategies support the design of greener synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways to identify energy barriers and optimize transition states. For example, DFT can predict regioselectivity in bromination or cyclization steps .
- Solvent-Free Mechanochemistry : Simulate ball-milling conditions to reduce solvent waste, validated experimentally via TGA and PXRD .
- Life Cycle Assessment (LCA) Tools : Evaluate environmental impact of reagents (e.g., replacing BBr₃ with ionic liquids) .
Q. How do structural modifications influence biological activity?
- Methodological Answer : A comparative study of analogs reveals:
| Compound | Substituent | Biological Activity (IC₅₀) | Mechanism |
|---|---|---|---|
| 7-Bromo-3-CF₃-quinolinone | Br (C7), CF₃ (C3) | 0.28 µM (AChE inhibition) | Competitive inhibition |
| 8-Iodo-4-CF₃-quinolinone | I (C8), CF₃ (C4) | 0.0029 µM (MAO-B inhibition) | Mixed inhibition |
| 6-Bromo-4-CF₃-quinolinone | Br (C6), CF₃ (C4) | 0.15 µM (Anticancer) | Apoptosis induction |
| Halogen position (C7 vs. C6/C8) alters steric hindrance, while CF₃ placement modulates electronic effects. Binding assays (SPR, ITC) and molecular docking validate target interactions . |
Q. How to resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 72 hr exposure, 5% CO₂) .
- Off-Target Screening : Use kinome-wide profiling to identify non-specific binding .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may confound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
